Olodaterol

Vue d'ensemble

Description

Olodaterol is a novel long-acting β2-agonist (LABA) that has been shown to be effective as a bronchodilator for patients with chronic obstructive pulmonary disease (COPD) and asthma . It is administered once daily via inhalation, typically using the Respimat® Soft Mist™ inhaler . This compound has a 24-hour bronchodilator profile, which supports its use as a once-daily treatment . The drug is often used in combination with tiotropium, a long-acting anti-muscarinic agent, to improve lung function and symptoms compared to monotherapies in COPD .

Synthesis Analysis

The synthesis of this compound is not directly discussed in the provided papers. However, the papers focus on the clinical efficacy and safety of the drug, which is a result of its chemical synthesis and formulation that allows for its action as a long-acting bronchodilator .

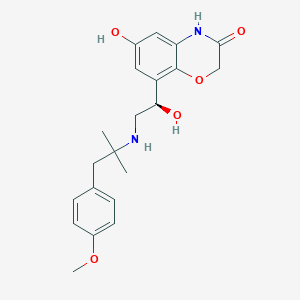

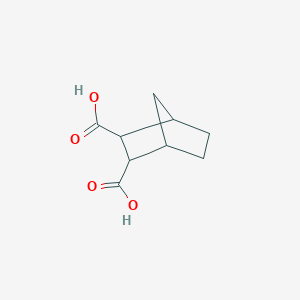

Molecular Structure Analysis

The molecular structure of this compound contributes to its selectivity and intrinsic activity at the β2-adrenoreceptor, which is a target for bronchodilation therapy in COPD . Its structure is designed to provide a fast onset of action and a long duration of effect, which is evident in the clinical trials that document significant lung function improvements for up to 48 weeks .

Chemical Reactions Analysis

The chemical reactions involving this compound, such as its interaction with β2-adrenoreceptors and subsequent bronchodilation, are implied in the clinical outcomes observed in the studies. This compound's mechanism of action involves the stimulation of these receptors in the lungs, leading to relaxation of the smooth muscles and improved airflow .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, its pharmacokinetic profile has been studied. A population pharmacokinetic approach revealed that a significant proportion of the pulmonary bioavailable fraction of this compound has an extended pulmonary residence time, which is likely a result of its physicochemical properties . This extended residence time in the lung contributes to the drug's long-acting nature.

Clinical Case Studies

Several clinical trials have demonstrated the efficacy and safety of this compound in patients with COPD. For instance, the combination of tiotropium and this compound has been shown to improve lung function and health-related quality of life compared to the mono-components . However, one study noted that the combination did not reduce the rate of COPD exacerbations as much as expected compared with tiotropium alone . Another study found that this compound did not reduce the risk of mortality but was well tolerated with a safety profile comparable to other LABAs . A comprehensive assessment of this compound's safety compared to formoterol, another LABA, confirmed its long-term safety and similar or slightly lower incidence of cardiovascular side effects .

Applications De Recherche Scientifique

Olodaterol : Une analyse complète des applications de la recherche scientifique

1. Traitement de la maladie pulmonaire obstructive chronique (MPOC) this compound est indiqué comme un traitement bronchodilatateur d'entretien une fois par jour chez les adultes atteints de MPOC. Il a démontré qu'il améliorait significativement la fonction pulmonaire lorsqu'il était utilisé en plus du traitement standard de la MPOC .

Agoniste bêta-2 adrénergique à action prolongée (LABA) : En tant que LABA, this compound offre plus de 24 heures d'effet bronchodilatateur, ce qui en fait un agoniste puissant et sélectif des récepteurs bêta-2 adrénergiques à action rapide .

Effets anti-inflammatoires : this compound présente des effets anti-inflammatoires qui sont bénéfiques dans les affections respiratoires comme la MPOC, contribuant à son efficacité thérapeutique .

Amélioration de la fonction pulmonaire : Les essais cliniques ont établi l'efficacité d'this compound dans l'amélioration à long terme de la fonction pulmonaire, ce qui a soutenu son approbation pour le traitement d'entretien des patients atteints de MPOC en Europe et aux États-Unis .

Bronchodilatation : L'effet bronchodilatateur du médicament est durable et stable, offrant un soulagement significatif des symptômes respiratoires associés à la MPOC .

Sécurité et tolérance : this compound a été évalué pour sa sécurité et sa tolérance dans des essais cliniques, montrant un profil favorable qui est crucial pour les thérapies à long terme .

Mécanisme D'action

Target of Action

Olodaterol primarily targets the beta2-adrenergic receptors . These receptors are membrane-bound and are primarily located in the lungs . They are normally activated by endogenous epinephrine .

Mode of Action

This compound exerts its pharmacological effect by binding and activating beta2-adrenergic receptors . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase . This catalyzes the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .

Biochemical Pathways

The biochemical pathway affected by this compound involves the beta2-adrenergic receptor/cAMP/PKA signaling pathway . This pathway mediates smooth muscle relaxation and bronchodilation . The activation of the beta2-adrenergic receptor leads to the stimulation of an associated G protein, which then activates adenylate cyclase . This results in the formation of cAMP and PKA, leading to bronchodilation .

Pharmacokinetics

This compound has a bioavailability of approximately 30% following inhalation . It is metabolized in the liver and has an elimination half-life of 7.5 hours . Approximately 53% of the compound is excreted in the feces and 38% in the urine following intravenous administration .

Result of Action

The activation of the beta2-adrenergic receptors by this compound leads to bronchodilation by relaxation of airway smooth muscles . This results in improved airflow and helps to mitigate associated symptoms such as shortness of breath, cough, and sputum production . Single doses of this compound have been shown to improve forced expiratory volume in 1 sec (FEV1) for 24 h in patients with chronic obstructive pulmonary disease (COPD), allowing once-daily dosing .

Safety and Hazards

Olodaterol can cause serious eye irritation and damage to organs through prolonged or repeated exposure . It is harmful if swallowed . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this compound .

Analyse Biochimique

Biochemical Properties

Olodaterol exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs . These receptors are membrane-bound and are normally activated by endogenous epinephrine . The activation of these receptors stimulates an associated G protein, which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Cellular Effects

This compound has been shown to have anti-inflammatory effects on COPD airway epithelial cells . It can inhibit airway inflammation resulting from exposure to respiratory syncytial virus (RSV) via its binding receptor, the β2-adrenergic receptor . This compound reduces RSV-mediated IL-8 secretion in both COPD and control airway liquid interface (ALI) cultures and also significantly reduces Muc5AC staining in COPD-ALIs infected with RSV .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of beta2-adrenergic receptors, which leads to the stimulation of an associated G protein. This, in turn, activates adenylate cyclase, leading to the formation of cAMP and PKA . The elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles .

Temporal Effects in Laboratory Settings

This compound has been shown to improve lung function over 48 weeks of treatment, with such improvements being achieved and maintained within the 24-hour dosage interval . This supports its once-daily administration . This compound was generally well tolerated and had an acceptable cardiovascular and respiratory adverse event profile .

Dosage Effects in Animal Models

In a study conducted on guinea pigs, this compound demonstrated dose-dependent antitussive properties . It inhibited citric acid-induced cough events more potently and with a greater maximal efficacy in ovalbumin-sensitized guinea pigs compared to naïve animals .

Metabolic Pathways

This compound is substantially metabolized by direct glucuronidation and by O-demethylation at the methoxy moiety followed by conjugation . Of the six metabolites identified, only the unconjugated demethylation product binds to beta2-receptors .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to and acts primarily on the beta2-adrenergic receptors located in the lungs .

Subcellular Localization

As a beta2-adrenergic agonist, it is known to bind and activate beta2-adrenergic receptors, which are membrane-bound receptors located primarily in the lungs .

Propriétés

IUPAC Name |

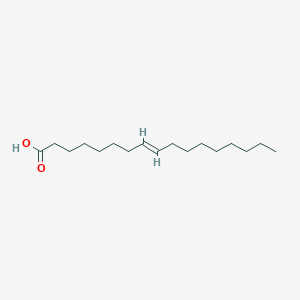

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUYJEVMBVSIHV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024792 | |

| Record name | Olodaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Olodaterol is a long-acting beta2-adrenergic agonist (LABA) that exerts its pharmacological effect by binding and activating beta2-adrenergic receptors located primarily in the lungs. Beta2-adrenergic receptors are membrane-bound receptors that are normally activated by endogenous epinephrine whose signalling, via a downstream L-type calcium channel interaction, mediates smooth muscle relaxation and bronchodilation. Activation of the receptor stimulates an associated G protein which then activates adenylate cyclase, catalyzing the formation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). Elevation of these two molecules induces bronchodilation by relaxation of airway smooth muscles. | |

| Record name | Olodaterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

868049-49-4 | |

| Record name | Olodaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868049-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodaterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868049494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodaterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olodaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLODATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD2YSN1AFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: [, , , ] Olodaterol is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist. It binds to β2-ARs located primarily in the lungs, leading to their activation. This activation stimulates the production of cyclic adenosine monophosphate (cAMP) within the cell. Elevated cAMP levels lead to the relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow.

ANone: [, ] this compound hydrochloride has the molecular formula C21H26N2O5 • HCl and a molecular weight of 422.9 g/mol. Spectroscopic analyses, including UV, fluorescence, and IR, have been used to characterize the compound and its degradation products. For example, the first derivative of the UV absorption spectrum shows a characteristic peak at 280 nm that can be used for quantification. [] Additionally, this compound exhibits fluorescence with an excitation wavelength of 250 nm and an emission wavelength of 409 nm. []

ANone: [, ] Studies have demonstrated that this compound is susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide. The primary degradation product has been identified and characterized using techniques such as GC-MS and FT-IR. [] Formulation strategies, such as the use of antioxidants, could be employed to enhance its stability.

ANone: [, , ] this compound's high selectivity for β2-AR over β1-AR is attributed to specific structural features, including the presence of a bulky substituent at the amino group and a methoxy group on the phenyl ring. [] Further research on structural modifications is needed to fully understand their impact on potency, selectivity, and duration of action.

ANone: [, , ] this compound is administered via inhalation using the Respimat Soft Mist inhaler. [] While specific ADME data requires further investigation, preclinical studies in guinea pigs and dogs demonstrated a rapid onset of bronchoprotective action comparable to formoterol, with this compound maintaining efficacy for over 24 hours. [] This prolonged duration of action is likely due to its slow dissociation from the β2-AR.

ANone: [, , , ] In vitro studies have shown that this compound effectively reverses contractions induced by various stimuli in isolated human bronchi. [] Additionally, animal models, particularly guinea pigs and dogs, have been instrumental in characterizing its bronchoprotective effects against acetylcholine challenges. [, ] These studies highlight this compound's ability to induce bronchodilation and suggest its potential as a once-daily treatment for obstructive airway diseases.

ANone: [, , , , , , , , , , , , , , , ] Numerous clinical trials, including the TONADO, OTEMTO, and DYNAGITO studies, have evaluated this compound's efficacy and safety in patients with COPD. [, , , , , , , , , , , , ] Key findings indicate that this compound provides significant improvements in lung function (FEV1), reduces the need for rescue medication, and enhances quality of life compared to placebo. [, , ] Furthermore, the combination of tiotropium and this compound demonstrated greater efficacy compared to tiotropium monotherapy in reducing COPD exacerbations. [, ]

ANone: [] Preliminary research suggests that this compound may have anti-fibrotic properties. Studies using primary human lung fibroblasts demonstrated this compound's ability to inhibit pro-fibrotic events, including cell proliferation and motility, induced by mediators like TGF-β, PDGF, and FGF. [] These findings warrant further investigation into its potential role in mitigating airway remodeling in COPD.

ANone: [, , , , ] this compound has a generally favorable safety profile. [, , , ] The most common adverse effects reported in clinical trials were similar to those observed with placebo and other LABAs, including nasopharyngitis, headache, and cough. [, ] Long-term cardiovascular safety data remain limited and require further investigation. []

ANone: [, , ] Spectrophotometry, particularly first-derivative spectrophotometry, has been employed for the quantitative determination of this compound. [] This method allows for selective measurement even in the presence of its oxidative degradation product. Additionally, spectrofluorimetry, utilizing its excitation and emission wavelengths, offers a sensitive and selective approach for this compound analysis. [] These methods have been validated for accuracy, precision, and specificity according to ICH guidelines, demonstrating their reliability in quantifying this compound in pharmaceutical formulations. []

ANone: [] this compound and indacaterol are both once-daily LABAs used in COPD treatment. While head-to-head trials are limited, indirect comparisons suggest comparable efficacy in improving lung function and symptoms. [, ] The choice between the two may depend on factors like patient preference, cost, and availability.

ANone: [] Access to high-quality research infrastructure, including advanced analytical instruments, cell culture facilities, and animal models, is crucial. Collaborations with academic institutions and pharmaceutical companies are invaluable for accessing specialized expertise and resources. Databases like PubMed and clinical trial registries provide access to relevant publications and ongoing research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)

![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)